(s)-1-(2-Nitrophenyl)ethanamine
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves the study of the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Pharmaceutical Synthesis:
- (S)-1-(2-Nitrophenyl)ethanamine derivatives are used as intermediates in the synthesis of pharmaceutical compounds. For example, 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, was prepared using a Gabriel reaction starting from 2-phenylthio ethyl bromide, showcasing the utility of these compounds in drug development (Zhou, 2010).
Psychoactive Substance Research:
- Certain derivatives of (S)-1-(2-Nitrophenyl)ethanamine, such as 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine (25N-NBOMe), are psychoactive substances. Their pharmacology and metabolic profile have been studied, revealing high affinity and full efficacy at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential for studying hallucinogenic activity (Eshleman et al., 2018).
Chemical Analysis and Characterization:
- The metabolic profile of 25N-NBOMe, a derivative of (S)-1-(2-Nitrophenyl)ethanamine, was determined using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) in human liver microsomes. This research is crucial for establishing biomarkers in cases of ingestion of such substances (Seo et al., 2018).
Photolabile Compounds for Biological Studies:
- The compound 1-(2′-Nitrophenyl)ethanediol, closely related to (S)-1-(2-Nitrophenyl)ethanamine, has been used to esterify fatty acids to prepare photosensitive fatty acid precursors. These compounds are useful for biological studies due to their photolabile nature (Jie et al., 1997).
Molecular Docking and Drug Development:
- Schiff bases synthesized from derivatives of (S)-1-(2-Nitrophenyl)ethanamine have been studied for their antimicrobial and antidiabetic properties, including their potential as COVID-19 inhibitors. These studies involve DFT calculations, molecular docking, and in vitro assays, highlighting the compound's role in the development of new therapeutic agents (S. G et al., 2023).
Nitroaromatic Peptoids Research:
- Research into N-substituted glycine oligomers containing nitroaromatic monomer units like (S)-1-(2-nitrophenyl)ethanamine has provided insights into peptoid secondary structure. These studies are vital for understanding biomolecular interactions and developing therapeutic agents (Fowler et al., 2009).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
(1S)-1-(2-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAACMYPJUURZ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-(2-Nitrophenyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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